Sustained Microfilarial Suppression: DEC Citrate vs. Ivermectin at Six Months Post-Treatment
In a randomized, double-blind controlled trial comparing DEC citrate (13-day course: 3 mg/kg day 1 + 6 mg/kg/day days 2-13) versus single-dose ivermectin (low-dose 21.3 μg/kg or high-dose 126.2 μg/kg) in 40 South Indian men with bancroftian filariasis, DEC citrate demonstrated superior sustained microfilarial suppression at six months [1]. While ivermectin achieved complete microfilarial clearance at day 12 in 100% of patients compared to 79% for DEC citrate, the six-month microfilarial burden (expressed as percentage of pretreatment values) was 6.0% for DEC citrate versus 18.3% for low-dose ivermectin and 19.5% for high-dose ivermectin (P<0.05) [1].
| Evidence Dimension | Percentage of pretreatment microfilarial density at six months post-therapy |
|---|---|
| Target Compound Data | 6.0% of pretreatment value |
| Comparator Or Baseline | Ivermectin (low-dose): 18.3%; Ivermectin (high-dose): 19.5% |
| Quantified Difference | DEC citrate: 6.0% vs. ivermectin: 18.3-19.5%; 3.0- to 3.3-fold lower residual microfilarial burden (P<0.05) |
| Conditions | Randomized, double-blind trial in 40 adult males with Wuchereria bancrofti infection; DEC citrate: 13-day course (3 mg/kg day 1 + 6 mg/kg/day days 2-13); Ivermectin: single oral dose |
Why This Matters
For mass drug administration programs targeting sustained transmission interruption, DEC citrate provides quantitatively superior long-term microfilarial suppression despite slower initial clearance, directly impacting procurement decisions where six-month or longer efficacy is the critical performance metric.
- [1] Ottesen EA, Vijayasekaran V, Kumaraswami V, Perumal Pillai SV, Sadanandam A, Frederick S, et al. A controlled trial of ivermectin and diethylcarbamazine in lymphatic filariasis. N Engl J Med. 1990;322(16):1113-1117. View Source
